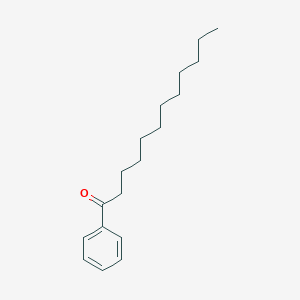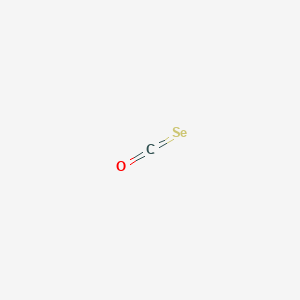
Dodecanophenone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Dodecanophenone comprises a 12-carbon aliphatic chain with a carbonyl group and a phenyl ring attached to it . It contains a total of 47 bonds, including 19 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
Dodecanophenone is a white crystalline solid . It has a melting point of 45-47 °C and a boiling point of 214-215 °C/16 mmHg . The compound is insoluble in water but soluble in most organic solvents .Aplicaciones Científicas De Investigación
Micellar Marker
Dodecanophenone has been employed as a micellar marker in micellar electrokinetic chromatography (MEC) systems . It helps in the determination of the behavior of micelles in these systems.
Partition Coefficient Determination
It is used in the determination of octanol-water partition coefficients of pharmaceuticals by using pressure-assisted MEC . This is important in predicting the distribution of a drug in the body.
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyldodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNJZIFFCJTUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061872 | |
| Record name | 1-Phenyl-1-dodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanophenone | |
CAS RN |
1674-38-0 | |
| Record name | Dodecanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1-dodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1-dodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyldodecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1-DODECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX0ME0LZ5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Dodecanophenone in analytical chemistry?
A1: Dodecanophenone serves as a reliable micellar marker in Micellar Electrokinetic Chromatography (MEKC). [] This technique utilizes micelles to separate analytes based on their differential partitioning between the micellar phase and the surrounding buffer. Dodecanophenone's consistent interaction with micelles makes it ideal for determining micelle elution times, crucial for accurate analysis.
Q2: How does the structure of Dodecanophenone influence its retention behavior in chromatographic separations?
A2: Dodecanophenone (C18H28O) possesses a long alkyl chain (C12) attached to a phenyl group bearing a ketone functional group. [, ] This hydrophobic alkyl chain strongly interacts with hydrophobic stationary phases, like C18 columns used in liquid chromatography, leading to increased retention. Manipulating the mobile phase composition, particularly the organic solvent content, can modulate these interactions and optimize separation. []
Q3: Can you elaborate on the significance of Dodecanophenone in understanding asphalt-aggregate interactions?
A3: Research suggests that the ketone functional group, similar to that found in Dodecanophenone, plays a crucial role in asphalt-aggregate bonding. [] Specifically, the formation of ketones during asphalt aging may contribute to enhanced adhesion between the asphalt binder and aggregate surfaces. This insight is crucial for developing more durable and water-resistant asphalt mixtures.
Q4: Has Dodecanophenone been explored in any other research contexts besides analytical chemistry and material science?
A4: Yes, Dodecanophenone's photodegradation on soil surfaces has been a subject of environmental studies. [] Due to its presence in certain industrial materials, understanding its fate in the environment, particularly its photolysis rate and potential for volatilization, is essential for assessing its environmental impact.
Q5: What analytical techniques are employed to identify and quantify Dodecanophenone?
A5: Various analytical techniques are used to characterize and quantify Dodecanophenone. Gas chromatography coupled with mass spectrometry (GC/MS) allows for the separation and identification of Dodecanophenone based on its retention time and mass-to-charge ratio. [, ] Nuclear magnetic resonance spectroscopy (NMR) provides detailed structural information, confirming the presence of specific functional groups. [] Additionally, ultraviolet-visible spectroscopy (UV/Vis) can detect Dodecanophenone and its degradation products, offering insights into its stability and degradation pathways. []
Q6: How does Dodecanophenone's volatility affect its behavior in environmental settings?
A6: Dodecanophenone, with an estimated vapor pressure of 8.4 × 10−8 torr at 25 °C, exhibits low volatility. [] Studies indicate that compounds with vapor pressures below 1.3 × 10−3 torr, like Dodecanophenone, show limited volatilization from air-dried soils. [] This suggests that Dodecanophenone, once deposited on soil, is less likely to re-enter the atmosphere, potentially leading to accumulation in the soil environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)









![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)